Dioxido(dioxo)chromium;bis(tetrabutylazanium), commonly known as Bis(tetrabutylammonium) dichromate (TBAD), is a solid, organic-soluble chromium(VI) oxidizing agent. Its defining procurement-relevant characteristic is the presence of two bulky tetrabutylammonium cations, which render the dichromate anion highly soluble in aprotic organic solvents such as dichloromethane. This physical property enables its primary function as a mild and selective oxidant for organic synthesis under neutral, non-aqueous conditions, a critical differentiator from traditional inorganic dichromate salts.
Substituting this compound with common inorganic dichromates, such as potassium dichromate (K₂Cr₂O₇), is non-viable for most organic synthesis applications due to the latter's insolubility in solvents like dichloromethane, preventing homogenous reaction conditions. Furthermore, substitution with other organic-soluble reagents like Pyridinium Chlorochromate (PCC) or Pyridinium Dichromate (PDC) fails to replicate the neutral reaction environment provided by TBAD. PCC and PDC are known to be acidic, which can lead to undesired side reactions or degradation of acid-labile substrates, a critical failure point in multi-step synthesis where functional group tolerance is paramount.
The defining feature of bis(tetrabutylammonium) dichromate is its solubility in common aprotic organic solvents, enabling homogeneous reactions. This contrasts sharply with inorganic salts like potassium dichromate, which is practically insoluble in solvents such as dichloromethane (0.00 g/100 mL), limiting its use to aqueous or phase-transfer systems. TBAD's solubility facilitates milder reaction conditions and simpler work-up procedures compared to heterogeneous or biphasic alternatives.
| Evidence Dimension | Solubility in Dichloromethane (CH₂Cl₂) |
| Target Compound Data | Soluble, enabling homogeneous reactions |
| Comparator Or Baseline | Potassium Dichromate (K₂Cr₂O₇): Insoluble |
| Quantified Difference | Qualitatively binary (soluble vs. insoluble), enabling entirely different process designs. |
| Conditions | Standard laboratory temperature and pressure. |
This solubility is the primary reason for procurement, as it allows the use of a dichromate oxidant in standard, non-aqueous organic synthesis workflows.
Bis(tetrabutylammonium) dichromate demonstrates high chemoselectivity, efficiently oxidizing activated alcohols while leaving saturated primary alcohols largely unreacted under the same conditions. In refluxing dichloromethane, benzylic alcohol was converted to benzaldehyde in 95% isolated yield. In contrast, a saturated primary alcohol, 1-decanol, showed only 10-23% conversion after 24 hours of reflux. This selectivity profile is superior to less discriminate, stronger oxidants like Jones reagent, which would rapidly oxidize both substrates, and offers a different reactivity pattern than reagents like PDC or PCC.
| Evidence Dimension | Isolated Yield / Conversion (%) |
| Target Compound Data | Benzyl Alcohol: 95% Yield |
| Comparator Or Baseline | 1-Decanol: 10-23% Conversion |
| Quantified Difference | >4-fold higher conversion for the activated alcohol, enabling selective transformation. |
| Conditions | Substrate and oxidant in refluxing dichloromethane. |
A buyer can use this compound to selectively oxidize one type of alcohol in a complex molecule while preserving another, preventing the need for protecting group chemistry and simplifying synthesis routes.
From a process safety and handling perspective, bis(tetrabutylammonium) dichromate offers a significant advantage over other solid dichromate salts like ammonium dichromate. TBAD is a stable solid with a melting point of 139-143 °C. In contrast, ammonium dichromate is known for its hazardous thermal instability, initiating decomposition at approximately 180 °C and becoming violently self-sustaining at 225 °C. The use of the stable tetrabutylammonium cation mitigates the explosive decomposition risk inherent to the ammonium salt.
| Evidence Dimension | Onset of Hazardous Decomposition Temperature |
| Target Compound Data | Stable solid up to its melting point of 139 °C. |
| Comparator Or Baseline | Ammonium Dichromate: ~180-225 °C (initiates exothermic, self-sustaining decomposition) |
| Quantified Difference | TBAD lacks the low-temperature, energetic decomposition pathway characteristic of ammonium dichromate. |
| Conditions | Heating of the solid material. |
For applications requiring a solid, weighable form of dichromate, this compound provides a much safer handling profile, reducing risks in storage, transport, and process scale-up.
For the synthesis of complex intermediates where a benzylic or allylic alcohol must be converted to a carbonyl group while leaving a saturated primary or secondary alcohol untouched for later functionalization. The high chemoselectivity of this reagent avoids the need for protection/deprotection steps, streamlining the synthetic route.
Ideal for oxidizing alcohols in molecules containing acid-sensitive functionalities such as acetals, ketals, or certain esters. The neutral reaction conditions prevent cleavage or degradation that would occur with acidic oxidants like Jones reagent or Pyridinium Chlorochromate (PCC).
As a readily available, organic-soluble source of the dichromate anion, this compound serves as a valuable precursor for the synthesis of chromium-containing materials, such as catalysts or oxides, under controlled, anhydrous conditions. Its solubility also makes it suitable for electrochemical studies in non-aqueous electrolytes.
Oxidizer;Irritant;Health Hazard;Environmental Hazard